N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a methoxyphenyl group, and a trimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the triazoloquinazoline core, followed by the introduction of the methoxyphenyl and trimethylphenylsulfonyl groups through various coupling reactions. Common reagents used in these reactions include isocyanates, sulfonyl chlorides, and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Shares the trimethylphenyl group but lacks the triazoloquinazoline core.
N-(2,4,6-Trimethylphenyl)picrylamine: Contains the trimethylphenyl group and is used in different chemical contexts
Uniqueness
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the triazoloquinazoline core, along with the methoxyphenyl and trimethylphenylsulfonyl groups, makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-13-16(2)22(17(3)14-15)34(31,32)25-24-27-23(26-19-10-6-8-12-21(19)33-4)18-9-5-7-11-20(18)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJDIOZXGHQCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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